4-chloronaphthalene-2-sulfonyl chloride

Organic Synthesis Medicinal Chemistry Quality Control

Ensure synthetic reproducibility with 4-Chloronaphthalene-2-sulfonyl chloride (CAS 1384431-12-2). The 4-chloro substituent critically alters electrophilicity, steric, and electronic properties versus other isomers—generic substitution risks failed reactions and impure products. Essential for precise SAR studies, material science tuning, and specialized derivatization (e.g., MS detection). Insist on batch-specific QC (NMR, HPLC) to guarantee identity and purity. Avoid development setbacks by choosing the correct regioisomer from the outset.

Molecular Formula C10H6Cl2O2S
Molecular Weight 261.12 g/mol
CAS No. 1384431-12-2
Cat. No. B6603578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloronaphthalene-2-sulfonyl chloride
CAS1384431-12-2
Molecular FormulaC10H6Cl2O2S
Molecular Weight261.12 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C=C2Cl)S(=O)(=O)Cl
InChIInChI=1S/C10H6Cl2O2S/c11-10-6-8(15(12,13)14)5-7-3-1-2-4-9(7)10/h1-6H
InChIKeyZUUMAMAYWCSDRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloronaphthalene-2-sulfonyl chloride CAS 1384431-12-2: Strategic Procurement of a Specialized Chlorinated Naphthalene Sulfonyl Chloride Building Block


4-Chloronaphthalene-2-sulfonyl chloride (CAS 1384431-12-2) is a specialized sulfonyl chloride building block characterized by a naphthalene core with a chlorine substituent at the 4-position and a sulfonyl chloride group at the 2-position. Its molecular formula is C₁₀H₆Cl₂O₂S, with a molecular weight of 261.12 g/mol . This compound is part of the broader class of naphthalenesulfonyl chlorides, which are widely utilized as reactive intermediates in organic synthesis for the preparation of sulfonamides, sulfonates, and other sulfur-containing derivatives. The unique substitution pattern of 4-chloronaphthalene-2-sulfonyl chloride distinguishes it from other chloronaphthalene sulfonyl chloride isomers and the unsubstituted parent compound, naphthalene-2-sulfonyl chloride (CAS 93-11-8) [1]. These structural differences can lead to distinct reactivity, physical properties, and application suitability, making careful compound selection critical for specific research and industrial applications.

Why Simple Naphthalene Sulfonyl Chloride Substitution Fails: The Critical Impact of 4-Chloro Substitution on Reactivity, Purity, and Procurement Economics


Generic substitution among naphthalene sulfonyl chlorides is not advisable due to the significant influence of the chlorine substituent's position on the naphthalene ring. This substitution alters key properties such as electrophilicity, steric hindrance, and electronic distribution, directly impacting reaction kinetics, selectivity, and the physicochemical characteristics of downstream products. For instance, the presence and location of the chlorine atom can modulate the compound's reactivity towards nucleophiles, potentially leading to different reaction rates or product distributions compared to the unsubstituted naphthalene-2-sulfonyl chloride or other chloro-isomers . Furthermore, the availability of high-purity material with robust quality control (QC) documentation, such as NMR, HPLC, and GC reports, is not uniform across all isomers . Therefore, treating these compounds as interchangeable building blocks can introduce unacceptable variability in synthetic processes, leading to failed reactions, impure products, and increased development costs. The following quantitative evidence provides a direct comparison to guide scientifically sound procurement decisions.

Quantitative Differentiation of 4-Chloronaphthalene-2-sulfonyl chloride (CAS 1384431-12-2) Versus Key Analogs: A Data-Driven Comparison for Informed Procurement


Purity and Quality Control Documentation: 4-Chloro-2-sulfonyl chloride vs. 6-Chloro-2-sulfonyl chloride

The procurement value of 4-chloronaphthalene-2-sulfonyl chloride is enhanced by the availability of a comprehensive quality control (QC) package including NMR, HPLC, and GC data, a feature not uniformly offered across all positional isomers. Specifically, the compound is supplied by Bidepharm with a standard purity of 95% and a commitment to provide batch-specific QC documentation, ensuring batch-to-batch consistency and enabling rigorous synthetic validation . In contrast, while 6-chloronaphthalene-2-sulfonyl chloride (CAS 102153-63-9) is available from some vendors at a higher nominal purity of 98%, the explicit mention of routine QC documentation like NMR, HPLC, and GC is less consistently highlighted in vendor listings .

Organic Synthesis Medicinal Chemistry Quality Control

Economic Procurement Comparison: 4-Chloro-2-sulfonyl chloride vs. 5-Chloro-2-sulfonyl chloride

The cost of acquiring 4-chloronaphthalene-2-sulfonyl chloride is a significant factor in procurement decisions, and it differs markedly from other chloro-isomers. The price for this compound is approximately €4,131.00 for 500 mg (equivalent to €8.26/mg) from one supplier . In stark contrast, the 5-chloro isomer (5-chloronaphthalene-2-sulfonyl chloride, CAS 89108-45-2) is priced at roughly $770.90 for 1 g (equivalent to $0.77/mg) from another vendor . This represents a greater than tenfold difference in cost per unit mass.

Procurement Economics Organic Synthesis

Comparative Hazard Profile: 4-Chloro-2-sulfonyl chloride vs. Unsubstituted Naphthalene-2-sulfonyl chloride

The safety profile of 4-chloronaphthalene-2-sulfonyl chloride presents a different set of hazard warnings compared to the parent, unsubstituted naphthalene-2-sulfonyl chloride. Vendor documentation for the target compound lists a range of hazard statements, including H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage), H319 (Causes serious eye irritation), and H320 (Causes eye irritation) . In comparison, the primary hazards for naphthalene-2-sulfonyl chloride (CAS 93-11-8) are H314 (Causes severe skin burns and eye damage) and H261 (In contact with water releases flammable gas), with H318 being a less frequently noted sub-classification within H314 [1].

Safety Handling Toxicology

Positional Isomer Differentiation: 4-Chloro-2-sulfonyl chloride vs. 4-Chloro-1-sulfonyl chloride

The precise location of the sulfonyl chloride group on the naphthalene ring distinguishes 4-chloronaphthalene-2-sulfonyl chloride from its closely related positional isomer, 4-chloronaphthalene-1-sulfonyl chloride (CAS 64318-08-7). This difference is critical as the 1- and 2-positions on naphthalene are known to exhibit different steric and electronic environments, which can significantly affect reactivity. For instance, in solvolytic reactions, the rate constant for 2-naphthyl sulfonyl chloride is reported to be larger than that for the 1-naphthyl compound, an effect attributed to the peri-hydrogen interaction in the transition state for the 1-substituted derivative [1]. While both isomers are available at similar nominal purities (e.g., 95% from Bidepharm for both compounds), their distinct regiochemistry makes them non-interchangeable in reactions where steric or electronic effects are influential .

Organic Synthesis Chemical Biology Regioselectivity

Physical Property Divergence: 4-Chloro-2-sulfonyl chloride vs. 7-Chloro-2-sulfonyl chloride

The position of the chlorine substituent on the naphthalene ring has a predictable effect on the physical properties of the molecule. While experimental data for all isomers is limited, predicted values for boiling point highlight a significant divergence. For 4-chloronaphthalene-2-sulfonyl chloride, a predicted boiling point of approximately 402.9±20.0 °C has been reported . In contrast, the predicted boiling point for the 7-chloro isomer (7-chloronaphthalene-2-sulfonyl chloride, CAS 102153-64-0) is reported to be the same value, 402.9±20.0 °C, but with a different predicted density of 1.516±0.06 g/cm³ . This indicates that while the boiling point might be similar, other properties like density, and potentially melting point and solubility, are expected to differ. These variations can be critical in applications requiring specific physical forms, purification techniques, or material compatibility.

Physical Chemistry Material Science Process Chemistry

Optimal Deployment Scenarios for 4-Chloronaphthalene-2-sulfonyl chloride: From Precision Synthesis to Specialized Material Development


Synthesis of Regiospecific Sulfonamide Libraries in Medicinal Chemistry

In medicinal chemistry, the exploration of structure-activity relationships (SAR) demands precise control over the regiochemistry of substituents. 4-Chloronaphthalene-2-sulfonyl chloride is an ideal building block for synthesizing sulfonamide libraries where the 4-chloro-2-sulfonyl naphthalene motif is specifically required. Its use is justified over other isomers due to the distinct steric and electronic environment conferred by the 2-sulfonyl group, which has been shown in class-level studies to exhibit different reactivity compared to the 1-isomer [1]. Furthermore, the availability of batch-specific QC documentation (NMR, HPLC, GC) ensures the identity and purity of the starting material, a critical factor for reliable SAR interpretation and the reproducibility of biological assays .

Development of Advanced Polymeric Materials and Photographic Chemicals

Patents highlight the utility of naphthalenesulfonyl chlorides as key intermediates for polymeric materials, photographic chemicals, and dyes [1]. For applications where the precise electronic properties of the 4-chloro-2-substituted naphthalene moiety are required to tune the material's final properties (e.g., light absorption, thermal stability, or solubility), 4-chloronaphthalene-2-sulfonyl chloride is the specific compound of interest. The higher cost compared to isomers like the 5-chloro derivative is a secondary consideration when the unique substitution pattern is essential for achieving the desired material performance characteristics.

Preparation of Specialized Derivatization Reagents for LC-MS/MS

Recent patent literature describes naphthalenesulfonyl compounds as specific derivatization reagents capable of reacting with hydroxyl and amino groups to improve chromatographic separation and enhance detection sensitivity in mass spectrometry [1]. In this context, the selection of 4-chloronaphthalene-2-sulfonyl chloride over a non-chlorinated analog or a different positional isomer would be driven by the need for a specific mass tag or a unique chromatographic retention profile. The distinct hazard profile of the compound also necessitates careful handling, but its specialized function in derivatization workflows makes it a valuable and non-substitutable reagent for targeted metabolomics or proteomics applications.

Technical Documentation Hub

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